molecular formula C16H16N4O2S B2553733 N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide CAS No. 304691-51-8

N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

Cat. No. B2553733
CAS RN: 304691-51-8
M. Wt: 328.39
InChI Key: LAVGUGGYAMHTSO-UHFFFAOYSA-N
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Description

The compound N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a member of the triazole derivatives, which are known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the synthesis and biological activity of closely related N-aryl triazole derivatives are discussed, suggesting potential applications in agriculture and pharmacology due to their effects on plant growth and development .

Synthesis Analysis

The synthesis of related N-aryl triazole derivatives involves S-alkylation of N-phenyl-2-chloroacetamide with triazole derivatives under alkaline conditions . This method could potentially be adapted for the synthesis of N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide by choosing appropriate starting materials and reaction conditions. The synthesis of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines, which share a similar triazolopyridine core, is achieved through the reaction of pyridines with N-(phenylsulfonyl)benzohydrazonoyl chloride followed by oxidation . This information provides a foundation for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is typically confirmed using spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) . These techniques would be essential in elucidating the structure of N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide, ensuring the correct formation of the compound and the integrity of the triazole and acetamide functional groups.

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives can be complex, as evidenced by the synthesis of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines, which involves the generation of intermediates and subsequent oxidation and elimination reactions . These reactions highlight the potential for triazole compounds to undergo further chemical transformations, which could be relevant for the modification or functionalization of N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of triazole derivatives generally include moderate to good solubility in organic solvents and stability under various conditions . These properties are important for the practical application and handling of the compound, including its use in biological assays or as a potential pharmaceutical agent.

Scientific Research Applications

Anticancer Applications

The modification and synthesis of compounds related to N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide have been explored for their potential anticancer effects. For instance, Xiao-meng Wang et al. (2015) studied compounds with antiproliferative activities against human cancer cell lines, highlighting the potential of these compounds as effective anticancer agents with low toxicity (Wang et al., 2015). Additionally, G. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs showing inhibition activity against the HCT 116 cancer cell line, suggesting their utility as anticancer agents (Kumar et al., 2019).

Antimicrobial Activity

Research on the antimicrobial evaluation of novel pyrido and thiazolo triazolo pyridines by Azza M. El‐Kazak and M. Ibrahim (2013) has shown that these compounds exhibit antimicrobial activity, indicating their potential use in combating bacterial infections (El‐Kazak & Ibrahim, 2013). Similarly, Jyotindra B Mahyavanshi et al. (2017) synthesized a series of compounds evaluated for their in vitro antibacterial and anti-fungal activities, demonstrating the antimicrobial potential of these derivatives (Mahyavanshi et al., 2017).

Synthesis and Characterization of Novel Compounds

The research also extends to the synthesis and structural elucidation of novel heterocyclic compounds with potential biological activities. For example, the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines via Suzuki coupling by Walid Fathalla (2015) explores the creation of new compounds that could serve as the basis for further biological assessments (Fathalla, 2015).

Future Directions

The future directions for research on this compound would likely depend on its bioactivity and potential applications. Compounds with similar structures have been studied for their potential use in the synthesis of pharmaceuticals and other bioactive compounds .

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-2-22-13-8-6-12(7-9-13)17-15(21)11-23-16-19-18-14-5-3-4-10-20(14)16/h3-10H,2,11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVGUGGYAMHTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

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